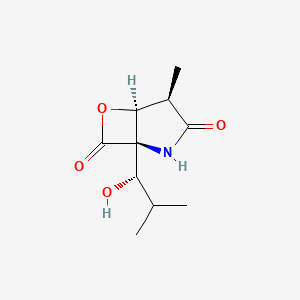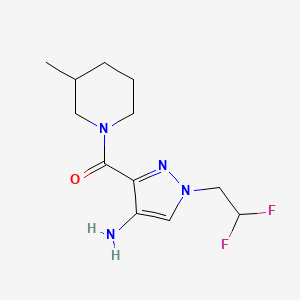
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is a fascinating organometallic compound with a wide range of applications in scientific research and industry. This compound is known for its unique chemical properties, which make it an invaluable tool in catalysis, organometallic chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane typically involves the reaction of ruthenium chloride with 1,2,3,4,5-pentamethylcyclopentadiene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters can be closely monitored and adjusted as needed .
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of organometallic complexes.
Aplicaciones Científicas De Investigación
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane has numerous applications in scientific research, including:
Catalysis: It is widely used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization.
Organometallic Chemistry: The compound is used to study the behavior of organometallic complexes and their reactivity.
Materials Science: It is employed in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Biological and Medical Research: The compound is investigated for its potential use in drug development and as a tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different ligands, facilitating various chemical transformations. Its catalytic activity is attributed to the ability of ruthenium to undergo multiple oxidation states, allowing it to participate in redox reactions and facilitate electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichlororhodium;1,2,3,4,5-pentamethylcyclopentane: Similar in structure but contains rhodium instead of ruthenium.
Pentamethylcyclopentadienylrhodium(III) chloride dimer: Another rhodium-based compound with similar applications in catalysis.
Uniqueness
Carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane is unique due to its specific coordination environment and the presence of ruthenium, which imparts distinct catalytic properties. The compound’s ability to participate in a wide range of chemical reactions and its stability under various conditions make it a valuable tool in both research and industrial applications.
Propiedades
Número CAS |
96503-27-4 |
|---|---|
Fórmula molecular |
C11H18Cl2Ru |
Peso molecular |
322.24 |
Nombre IUPAC |
carbanide;dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20.CH3.2ClH.Ru/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;1H3;2*1H;/q;-1;;;+2/p-2 |
SMILES |
[CH3-].CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
![3-acetyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2662022.png)


![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2662028.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)


![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2662041.png)
